(Z)-7-allyl-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
(Z)-7-allyl-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine family. This compound is characterized by its complex structure, which includes a purine core substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-allyl-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of reactions starting from simple precursors like urea and cyanoacetic acid. These reactions often involve cyclization and condensation steps under controlled conditions.
Substitution Reactions:
Hydrazone Formation: The hydrazinyl group is introduced by reacting the purine derivative with hydrazine or its derivatives.
Benzylidene Formation: The final step involves the condensation of the hydrazinyl-purine intermediate with 3-bromo-4-hydroxy-5-methoxybenzaldehyde under acidic or basic conditions to form the benzylidene hydrazone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like crystallization or chromatography, and stringent control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl and hydroxyl groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the benzylidene hydrazone linkage, converting it to the corresponding hydrazine derivative using reducing agents like sodium borohydride.
Substitution: The bromine atom in the benzylidene moiety can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide to form the corresponding azide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles for Substitution: Sodium azide, thiols, amines.
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Hydrazine derivatives.
Substitution Products: Azides, thioethers, amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-7-allyl-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound can be studied for its potential interactions with enzymes and receptors. Its structural features suggest it could act as an inhibitor or modulator of certain biological pathways.
Medicine
In medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities due to its ability to interact with biological targets.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (Z)-7-allyl-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s hydrazone linkage and purine core are likely critical for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (Z)-7-allyl-8-(2-(3-chloro-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- (Z)-7-allyl-8-(2-(3-fluoro-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Uniqueness
The uniqueness of (Z)-7-allyl-8-(2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom, in particular, can affect its interactions with biological targets and its overall pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
8-[(2Z)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-prop-2-enylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN6O4/c1-4-5-24-12-14(23(2)17(27)21-15(12)26)20-16(24)22-19-8-9-6-10(18)13(25)11(7-9)28-3/h4,6-8,25H,1,5H2,2-3H3,(H,20,22)(H,21,26,27)/b19-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZVUFVEWRNQLL-UWVJOHFNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC(=C(C(=C3)Br)O)OC)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C\C3=CC(=C(C(=C3)Br)O)OC)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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